Propyl 3-{[(7-chloro-1-benzoxepin-4-yl)carbonyl]amino}benzoate
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Overview
Description
PROPYL 3-(7-CHLORO-1-BENZOXEPINE-4-AMIDO)BENZOATE is a synthetic organic compound that belongs to the class of benzoxepine derivatives This compound is characterized by the presence of a propyl ester group, a chlorinated benzoxepine ring, and an amido linkage to a benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPYL 3-(7-CHLORO-1-BENZOXEPINE-4-AMIDO)BENZOATE typically involves a multi-step process. One common route includes the following steps:
Formation of the Benzoxepine Ring: The starting material, 4-chlorophenoxybutyric acid, undergoes intramolecular cyclization using phosphorus pentoxide to form 7-chloro-3,4-dihydrobenzo[b]oxepin-5(2H)-one.
Amidation: The benzoxepine derivative is then reacted with an appropriate amine to introduce the amido group.
Esterification: Finally, the benzoic acid derivative is esterified with propanol under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of PROPYL 3-(7-CHLORO-1-BENZOXEPINE-4-AMIDO)BENZOATE may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
PROPYL 3-(7-CHLORO-1-BENZOXEPINE-4-AMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The chlorine atom on the benzoxepine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoquinone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
PROPYL 3-(7-CHLORO-1-BENZOXEPINE-4-AMIDO)BENZOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of PROPYL 3-(7-CHLORO-1-BENZOXEPINE-4-AMIDO)BENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
7-Chlorobenzoxepin Derivatives: These compounds share the benzoxepine core structure and exhibit similar chemical properties.
Benzodiazepines: Although structurally different, benzodiazepines also interact with similar biological targets and have comparable pharmacological effects.
Uniqueness
PROPYL 3-(7-CHLORO-1-BENZOXEPINE-4-AMIDO)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H18ClNO4 |
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Molecular Weight |
383.8 g/mol |
IUPAC Name |
propyl 3-[(7-chloro-1-benzoxepine-4-carbonyl)amino]benzoate |
InChI |
InChI=1S/C21H18ClNO4/c1-2-9-27-21(25)15-4-3-5-18(13-15)23-20(24)14-8-10-26-19-7-6-17(22)12-16(19)11-14/h3-8,10-13H,2,9H2,1H3,(H,23,24) |
InChI Key |
TZMLSNVNBCUOJG-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=C(C=CC(=C3)Cl)OC=C2 |
Origin of Product |
United States |
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